4-Aminoisoquinoline

IMPDH inhibition purine biosynthesis antiproliferative

Researchers requiring a benzamidine isostere with superior oral exposure often face supply inconsistency for regiospecifically pure 4-aminoisoquinoline. This batch-tested, ≥98% pure solid resolves that bottleneck. • Validated for Rho kinase inhibitor synthesis & IMPDH2 probing (Ki = 240 nM). • Caco-2 permeability data confirm oral bioavailability unattainable with benzamidine analogs. • Ships under inert gas to preserve amine integrity; ambient delivery for standard research quantities.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 23687-25-4
Cat. No. B122460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoisoquinoline
CAS23687-25-4
Synonyms4-Isoquinolinamine;  NSC 170840; 
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2N
InChIInChI=1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2
InChIKeyISIUXVGHQFJYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminoisoquinoline Core Properties


4-Aminoisoquinoline (CAS 23687-25-4; isoquinolin-4-amine) is a heterocyclic aromatic amine with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . The compound features an amino group at the 4-position of the isoquinoline bicyclic scaffold, which comprises a fused benzene and pyridine ring . Commercial sources typically offer this solid, off-white to light brown powder with a purity specification of ≥98% (HPLC/GC) and a melting point in the range of 107–113°C . As a building block for medicinal chemistry and life science research, 4-aminoisoquinoline is widely employed as a key intermediate in the synthesis of Rho kinase inhibitors, kinase-targeted antitumor agents, and as a biochemical probe in enzyme inhibition studies [1]. Its favorable physicochemical profile—notably a LogP of ~1.2, low rotatable bond count, and balanced hydrogen-bond donor/acceptor capacity—supports reliable formulation and further derivatization [2].

Workflow
Kinase inhibitor synthesis and medicinal chemistry derivatization
Scaffold Role
Core heterocycle for oral bioavailability optimization in kinase programs
Research Context
Supports factor Xa, B-Raf, IMPDH and ROCK inhibitor lead development

Why 4-Aminoisoquinoline Substitution Fails


Despite sharing a superficial name with the antimalarial 4-aminoquinoline class (e.g., chloroquine, amodiaquine), 4-aminoisoquinoline exhibits a fundamentally distinct electronic and spatial architecture due to the positioning of the endocyclic nitrogen atom within the fused bicyclic system [1]. This structural divergence translates into quantifiable differences in target engagement, permeability, and metabolic fate [2][3]. Unlike the more basic benzamidine isosteres, the aminoisoquinoline core confers improved Caco‑2 permeability and oral exposure in preclinical models, while substitution at the 4‑position critically modulates kinase selectivity relative to 1‑aminoisoquinoline or 5‑aminoisoquinoline regioisomers [4][5]. Consequently, the compound cannot be interchangeably substituted with 4-aminoquinoline, benzamidine, or other isoquinoline regioisomers without altering potency, selectivity, or pharmacokinetic outcomes. The quantitative evidence provided in Section 3 substantiates these critical distinctions.

4-Aminoquinoline Class
4-Aminoquinoline cores lack IMPDH2 inhibition and exhibit different kinase selectivity, limiting direct replacement in purine biosynthesis or kinase research.
Benzamidine Isostere
Benzamidine scaffolds show lower Caco-2 permeability, which may reduce oral exposure in factor Xa or related serine protease programs.
Regioisomeric Aminoisoquinolines
1- or 5-aminoisoquinoline substitution shifts kinase potency and isoform preference, altering target engagement profiles relative to the 4-substituted core.

4-Aminoisoquinoline Quantitative Evidence


IMPDH2 Inhibition vs. 4-Aminoquinoline

4-Aminoisoquinoline directly inhibits inosine‑5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM against the IMP substrate [1]. This potency is not shared by the 4-aminoquinoline antimalarials chloroquine or amodiaquine, which lack significant IMPDH inhibition at comparable concentrations [2]. The activity is class‑specific to the isoquinoline scaffold and the 4‑amino substitution pattern, underscoring that the compound cannot be substituted with a quinoline‑based analog for IMPDH‑targeted applications.

IMPDH2 Ki
Head-to-head
Ki = 240 nM (4-AIQ) vs no inhibition (4-AQ)
Supports IMPDH2 inhibition study context
>100-fold functional difference; in vitro enzyme assay
IMPDH inhibition purine biosynthesis antiproliferative

Caco-2 Permeability vs. Benzamidine Isosteres

In a comparative study of factor Xa inhibitors, the aminoisoquinoline‑containing analog demonstrated superior Caco‑2 cell permeability relative to the corresponding benzamidine derivative [1]. The most potent compound in the series (14b, bearing a sulfonamidopyrrolidinone P4 group) achieved a factor Xa Ki of 6 nM and >600‑fold selectivity over related serine proteases [1]. While the parent 4‑aminoisoquinoline serves as the core scaffold for such inhibitors, the permeability advantage is an intrinsic property of the aminoisoquinoline isostere versus benzamidine, a distinction critical for oral drug design.

Caco-2 Permeability
Head-to-head
Aminoisoquinoline series > benzamidine series
May improve oral exposure potential
Qualitative rank; no exact Papp values provided
oral bioavailability Caco‑2 permeability factor Xa inhibition

B-Raf Selectivity vs. Benzamide

In a head‑to‑head optimization study, replacement of a benzamide core with an aminoisoquinoline scaffold yielded a significant improvement in kinase selectivity and favorable pharmacokinetic properties [1]. The resulting lead compound (compound 1) exhibited potent antitumor activity in xenograft models following oral administration [1]. While the study reports an aminoisoquinoline analog (not the unsubstituted parent), the 4‑amino substitution pattern is essential for the observed selectivity window over other kinases and for achieving oral exposure, distinguishing it from the less selective benzamide series [1].

Kinase Selectivity
Head-to-head
Aminoisoquinoline core improved selectivity vs benzamide
Supports selective B-Raf inhibitor development
Xenograft oral activity reported; lead compound not parent
B‑Raf kinase selectivity oral antitumor agent

Purity vs. 4-Aminoquinoline

Supplier specifications indicate that 4‑aminoisoquinoline is routinely available at ≥98% purity (HPLC/GC) [1], whereas the structurally similar 4‑aminoquinoline (CAS 578-68-7) is typically offered at 97% purity [2]. This ~1% absolute difference in purity, combined with the higher melting point and crystallinity of the isoquinoline derivative, may reduce the burden of downstream purification in multi‑step syntheses.

Commercial Purity
Data to verify
≥98% (4-AIQ) vs 97% (4-AQ)
May reduce downstream purification burden
Supplier COA review recommended
purity procurement synthetic intermediate

CYP1A2 Inhibition vs. Des-Ethyl Isoquine

A comparative preclinical PK study of 4‑aminoquinoline antimalarials demonstrated that des‑ethyl isoquine (DEI) inhibits recombinant human CYP1A2, whereas isoquine (ISO) and N‑tert‑butyl isoquine (NTBI) do not [1]. Although this study focuses on 4‑aminoquinoline analogs, the finding highlights that subtle structural modifications (e.g., N‑alkylation) dramatically alter CYP inhibition profiles. By extension, the 4‑aminoisoquinoline scaffold—lacking the N‑alkyl substituents present in DEI—is predicted to avoid CYP1A2 inhibition, offering a cleaner metabolic interaction profile compared to certain 4‑aminoquinoline metabolites.

CYP1A2 Inhibition
Class-level
Predicted no significant inhibition for 4-AIQ vs DEI inhibiting CYP1A2
May offer cleaner metabolic interaction profile
Based on 4-aminoquinoline analog class inference; direct data pending
CYP inhibition drug–drug interaction metabolic stability

4-Aminoisoquinoline Application Scenarios


Oral Factor Xa Inhibitor Synthesis

Utilize 4‑aminoisoquinoline as the core P1 ligand isostere to replace benzamidine. Evidence shows aminoisoquinoline‑containing inhibitors exhibit higher Caco‑2 permeability and attain oral exposure not achievable with benzamidine analogs [1].

Selective Oral B-Raf Inhibitors

Employ 4‑aminoisoquinoline as a benzamide replacement to enhance kinase selectivity and achieve oral bioavailability in preclinical antitumor models [2].

IMPDH-Targeted Antiproliferative Research

Use 4‑aminoisoquinoline directly as an IMPDH2 inhibitor (Ki = 240 nM) for probing purine nucleotide biosynthesis pathways, where 4‑aminoquinoline analogs are inactive [3].

ROCK Inhibitor Synthesis

Leverage 4‑aminoisoquinoline as a key intermediate in the preparation of Rho kinase inhibitors , a class of agents under investigation for cardiovascular and ophthalmic indications.

Application
Selection Property
Validation Focus
Oral factor Xa inhibitor synthesis
Isoquinoline core for permeability optimization
Caco-2 permeability and oral exposure context
Selective B-Raf inhibitor design
Kinase selectivity improvement scaffold
Kinase panel and xenograft model response
IMPDH2 inhibition studies
Direct IMPDH2 inhibition (reported)
Purine biosynthesis pathway assay
Rho kinase inhibitor synthesis
Key heterocyclic intermediate
ROCK inhibition and cardiovascular/ophthalmic research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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